molecular formula C8H10N2O4S2 B2773467 5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 874593-97-2

5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2773467
CAS RN: 874593-97-2
M. Wt: 262.3
InChI Key: ZZEKATLNQBNWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study on chalcone derivatives containing a thiobarbitone nucleus, including compounds structurally related to "5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione", reported significant antimicrobial and antioxidant activities. These compounds, synthesized via Knoevenagel condensation, showed promising antibacterial and antifungal activity against various strains and demonstrated free radical scavenging and Fe+2 ion chelating activity, indicating their potential in developing new antimicrobial and antioxidant agents (Venkatesh et al., 2016).

Synthesis and Chemical Properties

Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including structures related to the queried compound, showed anti-inflammatory and analgesic properties. These compounds were synthesized using 6-aminothiouracil and demonstrated high inhibitory activity on COX-2 selectivity, suggesting potential applications in medical research (Abu‐Hashem et al., 2020).

Green Chemistry Approaches

A green protocol was developed for accessing diverse and functionalized pyrido[2,3-d:6,5-d′]dipyrimidines, which are similar in structure to the queried compound. This method emphasizes clean reactions, no added catalyst, water as the reaction medium, and high yields, contributing to sustainable chemistry practices (Brahmachari et al., 2017).

Nonlinear Optical Properties

Research on novel styryl dyes structurally related to "5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione" explored their third-order nonlinear optical properties. The study found these compounds to have significant potential as materials for nonlinear optical applications due to their enhanced two-photon absorption phenomenon, suggesting their use in developing new optical devices (Shettigar et al., 2009).

properties

IUPAC Name

5-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S2/c11-6-5(7(12)10-8(15)9-6)4-1-2-16(13,14)3-4/h4-5H,1-3H2,(H2,9,10,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKATLNQBNWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-dioxidotetrahydrothien-3-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.